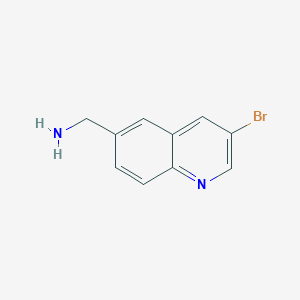

(3-Bromoquinolin-6-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-bromoquinolin-6-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-9-4-8-3-7(5-12)1-2-10(8)13-6-9/h1-4,6H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQGLKFHQVSJEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3-Bromoquinolin-6-yl)methanamine chemical properties and structure

An In-Depth Technical Guide to (3-Bromoquinolin-6-yl)methanamine: Structure, Properties, and Synthetic Applications

Introduction

(3-Bromoquinolin-6-yl)methanamine is a substituted quinoline derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. The quinoline scaffold itself is a privileged structure, found in a wide array of pharmacologically active compounds and natural products.[1][2] The presence of a bromine atom at the 3-position and an aminomethyl group at the 6-position provides two distinct points for chemical modification, making this compound a versatile intermediate for the synthesis of complex molecules and compound libraries for drug discovery.[3] This guide provides a comprehensive overview of its chemical properties, structure, potential synthetic routes, and applications, tailored for researchers and professionals in drug development.

Chemical Structure and Identification

The fundamental structure of (3-Bromoquinolin-6-yl)methanamine consists of a bicyclic aromatic quinoline core. A bromine atom is substituted at the C3 position of the pyridine ring, and an aminomethyl (-CH₂NH₂) group is attached to the C6 position of the benzene ring.

Caption: Chemical structure of (3-Bromoquinolin-6-yl)methanamine.

Key Identifiers:

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing synthetic and purification protocols. While extensive experimental data for this specific molecule is limited, predicted values provide useful estimates.

| Property | Value | Source |

| Molecular Weight | 237.10 g/mol | [3][5] |

| Molecular Formula | C₁₀H₉BrN₂ | [3][5] |

| Boiling Point | 350.6 ± 27.0 °C (Predicted) | [3] |

| Density | 1.550 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 8.51 ± 0.40 (Predicted) | [3] |

| Appearance | Solid (inferred from related compounds) | [6] |

The quinoline ring system imparts aromatic stability.[6] The primary amine group makes the compound basic, and its predicted pKa suggests it will be protonated at physiological pH. Solubility is expected to be moderate in organic solvents like ethanol and dichloromethane, with lower solubility in water, a common trait for bromoquinoline derivatives.[6]

Synthesis and Reactivity

Caption: Plausible synthetic workflow for (3-Bromoquinolin-6-yl)methanamine.

Detailed Protocol Rationale:

-

Formation of the Quinoline Core: The synthesis would likely begin with a substituted aniline or nitrobenzene, such as 4-bromo-2-nitrotoluene. A classic quinoline synthesis like the Skraup or Doebner-von Miller reaction, which involves reacting the starting material with glycerol in the presence of an acid and an oxidizing agent, could be employed to construct the 6-bromo-3-methylquinoline core.[7]

-

Benzylic Bromination: The methyl group at the C6 position can be selectively brominated using N-Bromosuccinimide (NBS) with a radical initiator like AIBN. This reaction targets the benzylic position, yielding 6-bromo-3-(bromomethyl)quinoline.

-

Introduction of the Amine: The resulting bromomethyl intermediate is a reactive electrophile. A common and safe method to introduce the amine is via a two-step sequence. First, nucleophilic substitution with sodium azide (NaN₃) forms an azidomethyl intermediate.[8] Subsequent reduction of the azide, for instance by catalytic hydrogenation (H₂ over Pd/C) or using a Staudinger reaction (triphenylphosphine followed by water), yields the final product, (3-Bromoquinolin-6-yl)methanamine.[8]

Reactivity Insights: The molecule's reactivity is dictated by its functional groups:

-

C3-Bromine: The bromine atom on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr) reactions, especially if activating groups are present.[9] It is also an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.

-

C6-Aminomethyl Group: The primary amine is nucleophilic and can undergo standard amine reactions, such as acylation, alkylation, and reductive amination, to build more complex side chains.

-

Quinoline Nitrogen: The nitrogen atom in the quinoline ring is weakly basic and can be protonated or alkylated.[10]

Applications in Drug Discovery and Medicinal Chemistry

Quinoline derivatives are a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2] (3-Bromoquinolin-6-yl)methanamine is primarily utilized as a versatile intermediate or scaffold in the synthesis of novel therapeutic agents.[3][11]

-

Scaffold for Compound Libraries: Its bifunctional nature allows for divergent synthesis. The amine can be elaborated into various amides or secondary/tertiary amines, while the bromine atom can be used in coupling reactions to introduce diverse aryl or alkyl groups. This makes it an excellent starting point for creating libraries of compounds for high-throughput screening.[3]

-

Intermediate for Targeted Therapeutics: The quinoline core is present in numerous enzyme inhibitors and receptor modulators.[10][11] By functionalizing this scaffold, researchers can design molecules that target specific biological pathways implicated in diseases like cancer or neurological disorders.[9][11] For example, substituted quinolines have been investigated as inhibitors of human topoisomerase I, an enzyme critical for DNA replication.[9]

Spectroscopic Characterization Profile

Structural confirmation of (3-Bromoquinolin-6-yl)methanamine relies on a combination of spectroscopic techniques. While a specific public database entry for its complete spectra is unavailable, the expected data can be reliably predicted based on its structure and data from analogous compounds.[12][13]

Generalized Experimental Protocol for Spectroscopic Analysis:

-

Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For IR, the sample can be analyzed as a KBr pellet or a thin film. For MS, the sample is dissolved in a volatile solvent like methanol or acetonitrile.

-

Data Acquisition:

-

NMR: Acquire ¹H and ¹³C spectra on a high-resolution spectrometer (e.g., 400 MHz or higher).[14]

-

MS: Use an instrument capable of electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern.[12]

-

IR: Record the spectrum using an FTIR spectrometer.

-

-

Data Processing: Process the raw data (e.g., Fourier transform for NMR and IR) and analyze the resulting spectra to confirm the structure.[12][15]

Expected Spectroscopic Data:

-

Mass Spectrometry (MS): The mass spectrum should display a characteristic molecular ion (M⁺) peak cluster due to the presence of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in two peaks of almost identical intensity at m/z 236 and 238.[12]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring (typically in the δ 7.5-9.0 ppm range), a singlet for the benzylic methylene protons (-CH₂-, ~δ 4.0 ppm), and a broad singlet for the amine protons (-NH₂, which may exchange with D₂O).[12][15]

-

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should exhibit 10 distinct signals corresponding to the 10 carbon atoms in the molecule. The carbon attached to bromine (C3) will be shifted upfield compared to an unsubstituted carbon, while the carbons of the pyridine ring will generally be downfield.[12][16]

-

Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching from the primary amine (two bands around 3300-3400 cm⁻¹), C-H stretching from the aromatic ring (~3050 cm⁻¹), C=C and C=N stretching from the quinoline core (1500-1600 cm⁻¹), and C-Br stretching (typically below 700 cm⁻¹).[13]

Safety and Handling

Specific safety data for (3-Bromoquinolin-6-yl)methanamine is not extensively documented. However, based on related bromo- and amino-substituted heterocyclic compounds, appropriate precautions should be taken.[17][18]

-

Personal Protective Equipment (PPE): Handle the compound in a well-ventilated chemical fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18]

-

Health Hazards: Bromoquinolines are often classified as skin and eye irritants.[19] Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

(3-Bromoquinolin-6-yl)methanamine is a strategically important chemical intermediate. Its structure, featuring a stable quinoline core with two distinct reactive sites, makes it a highly adaptable building block for the synthesis of diverse and complex organic molecules. For researchers in drug discovery and medicinal chemistry, this compound offers significant potential for developing novel compounds with a wide range of pharmacological activities. A thorough understanding of its properties, reactivity, and spectroscopic profile is essential for its effective utilization in the laboratory.

References

- 1. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. lookchem.com [lookchem.com]

- 4. (3-Bromoquinolin-6-yl)methanamine | CAS 1268261-09-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. CAS 1196154-63-8 | (6-Bromoquinolin-3-YL)methanamine - Synblock [synblock.com]

- 6. CAS 4964-71-0: 5-Bromo-quinoline | CymitQuimica [cymitquimica.com]

- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 8. lookchem.com [lookchem.com]

- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sphinxsai.com [sphinxsai.com]

- 11. chemimpex.com [chemimpex.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. 5-Bromoquinoline - Safety Data Sheet [chemicalbook.com]

- 18. 2-Bromoquinoline | CAS#:2005-43-8 | Chemsrc [chemsrc.com]

- 19. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of (3-Bromoquinolin-6-yl)methanamine from 4-bromoaniline

An In-depth Technical Guide on the Synthesis of (3-Bromoquinolin-6-yl)methanamine

Abstract

This technical guide provides a comprehensive, in-depth methodology for the synthesis of (3-Bromoquinolin-6-yl)methanamine, a valuable heterocyclic building block for drug discovery and development. The quinoline scaffold is a privileged structure in medicinal chemistry, and its targeted functionalization is of paramount importance. This document outlines a robust and efficient four-step synthetic pathway, commencing from p-toluidine. We will delve into the strategic rationale behind the chosen pathway, providing detailed, step-by-step protocols for each transformation: the construction of the quinoline core via the Skraup reaction, regioselective bromination at the C3 position, benzylic bromination of the C6-methyl group, and the final conversion to the target primary amine using the Gabriel synthesis. Each step is supported by mechanistic insights, quantitative data, and process visualizations to ensure scientific integrity and reproducibility for researchers in the field.

Strategic Analysis of the Synthetic Pathway

The synthesis of (3-Bromoquinolin-6-yl)methanamine requires the precise installation of three key features onto a benzene precursor: the fused pyridine ring, a bromine atom at the C3 position, and a methanamine group at the C6 position.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule suggests functionalizing a pre-formed quinoline core. The primary amine can be derived from a bromomethyl group, which in turn comes from a methyl group. The C3-bromo substituent can be installed via electrophilic aromatic substitution. This leads back to a simple, commercially available substituted aniline.

While the topic specifies a synthesis from 4-bromoaniline, a more strategic and efficient approach starts with p-toluidine (4-methylaniline). A pathway from 4-bromoaniline would necessitate a challenging conversion of the C6-bromo group into a methanamine moiety, a process that is often lower-yielding and requires more complex catalytic systems compared to the functionalization of a methyl group. By starting with p-toluidine, we leverage the methyl group as a versatile handle for the desired methanamine installation, a more common and field-proven strategy. This guide therefore focuses on the p-toluidine-based route to provide a more practical and reliable methodology.

Proposed Synthetic Workflow

The selected forward synthesis is a four-step sequence designed for efficiency and control over regiochemistry.

Caption: Proposed four-step synthesis of the target compound.

Multi-Step Synthesis: Experimental Protocols and Mechanistic Insights

This section provides detailed experimental procedures for each step of the synthesis. All protocols are based on established and reliable chemical transformations.

Step 1: Synthesis of 6-Methylquinoline via Skraup Reaction

The initial step involves the construction of the quinoline core using the Skraup reaction, a classic and powerful method for synthesizing quinolines from anilines.[1]

Causality: This reaction is initiated by the acid-catalyzed dehydration of glycerol to form acrolein, an α,β-unsaturated aldehyde.[2][3] The aniline (p-toluidine) then undergoes a Michael (conjugate) addition to the acrolein.[4] Subsequent acid-catalyzed cyclization and oxidation yield the aromatic quinoline ring system.[5] Nitrobenzene is often used as the oxidizing agent.[1]

Caption: Simplified mechanism of the Skraup quinoline synthesis.

Experimental Protocol:

-

In a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add p-toluidine (107 g, 1.0 mol), glycerol (230 g, 2.5 mol), and nitrobenzene (61.5 g, 0.5 mol).

-

Carefully and with vigorous stirring, slowly add concentrated sulfuric acid (100 mL).

-

Add ferrous sulfate heptahydrate (10 g) to moderate the reaction.[1]

-

Heat the mixture in an oil bath to 140-150°C. The reaction is exothermic and should be carefully controlled. Maintain this temperature for 4-5 hours.

-

After cooling, dilute the mixture with water and remove the unreacted nitrobenzene by steam distillation.

-

Make the residue alkaline with a concentrated sodium hydroxide solution.

-

Isolate the crude 6-methylquinoline by steam distillation of the alkaline solution.

-

Extract the distillate with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and purify by vacuum distillation.

Quantitative Data:

| Compound | Molar Mass ( g/mol ) | Starting Amount | Expected Yield (%) | Physical State |

| p-Toluidine | 107.15 | 1.0 mol | - | Solid |

| 6-Methylquinoline | 143.19 | - | 70-75% | Liquid |

Step 2: Regioselective C3-Bromination of 6-Methylquinoline

Electrophilic substitution on the quinoline ring is directed by the heteroatom. Bromination typically occurs on the benzene ring under neutral conditions, but under acidic conditions or at high temperatures, substitution on the pyridine ring is favored.[6]

Causality: The reaction of 6-methylquinoline with bromine in a sealed tube at elevated temperatures leads to the preferential formation of 3-bromo-6-methylquinoline. The pyridine ring is generally deactivated towards electrophilic attack, but the 3-position is the most susceptible site within that ring.

Experimental Protocol:

-

Place 6-methylquinoline (71.6 g, 0.5 mol) and bromine (80 g, 0.5 mol) in a sealed glass tube.

-

Heat the tube in an oven at 300°C for 8-10 hours.

-

After cooling, carefully open the tube and dissolve the contents in dilute hydrochloric acid.

-

Remove any unreacted starting material by extraction with an organic solvent.

-

Basify the aqueous solution with sodium hydroxide to precipitate the crude product.

-

Collect the solid by filtration and recrystallize from ethanol to yield pure 3-bromo-6-methylquinoline.

Quantitative Data:

| Compound | Molar Mass ( g/mol ) | Starting Amount | Expected Yield (%) | Physical State |

| 6-Methylquinoline | 143.19 | 0.5 mol | - | Liquid |

| 3-Bromo-6-methylquinoline | 222.09 | - | 55-65% | Solid |

Step 3: Benzylic Bromination of the C6-Methyl Group

This step functionalizes the C6-methyl group via a free-radical chain mechanism using N-Bromosuccinimide (NBS) as the bromine source.

Causality: NBS is the reagent of choice for allylic and benzylic brominations because it provides a low, constant concentration of bromine, which favors the radical pathway over competing electrophilic addition reactions.[7] The reaction is initiated by a radical initiator like benzoyl peroxide (BPO) or UV light.[8]

Experimental Protocol:

-

In a round-bottom flask fitted with a reflux condenser, dissolve 3-bromo-6-methylquinoline (44.4 g, 0.2 mol) in carbon tetrachloride (400 mL).

-

Add N-Bromosuccinimide (NBS) (37.4 g, 0.21 mol) and a catalytic amount of benzoyl peroxide (BPO) (0.5 g).

-

Heat the mixture to reflux using a 250W lamp to initiate the reaction. Reflux for 4-6 hours until all the denser NBS has been converted to the less dense succinimide.

-

Cool the reaction mixture and filter off the succinimide by-product.

-

Evaporate the solvent under reduced pressure to yield crude 6-(bromomethyl)-3-bromoquinoline, which can be used in the next step without further purification or recrystallized from hexane if necessary.

Quantitative Data:

| Compound | Molar Mass ( g/mol ) | Starting Amount | Expected Yield (%) | Physical State |

| 3-Bromo-6-methylquinoline | 222.09 | 0.2 mol | - | Solid |

| 6-(Bromomethyl)-3-bromoquinoline | 300.99 | - | 80-90% | Solid |

Step 4: Synthesis of the Primary Amine via Gabriel Synthesis

The final step converts the benzylic bromide into the target primary amine using the Gabriel synthesis.

Causality: This method is employed to avoid the over-alkylation that often occurs with direct amination of alkyl halides with ammonia.[9][10] The phthalimide anion acts as an ammonia surrogate, performing an SN2 reaction on the bromomethyl group.[11] The resulting N-alkylated phthalimide is then cleaved, typically with hydrazine, to release the desired primary amine.[12][13]

Sources

- 1. Skraup reaction - Wikipedia [en.wikipedia.org]

- 2. uop.edu.pk [uop.edu.pk]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. byjus.com [byjus.com]

- 9. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. byjus.com [byjus.com]

- 11. orgosolver.com [orgosolver.com]

- 12. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Spectroscopic Characterization of (3-Bromoquinolin-6-yl)methanamine

This document provides an in-depth technical guide for the structural elucidation of (3-Bromoquinolin-6-yl)methanamine, a substituted quinoline derivative of interest in medicinal chemistry and materials science. As precise molecular characterization is the bedrock of reproducible and reliable research, this guide synthesizes the theoretical principles and practical methodologies for analyzing this compound using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The narrative emphasizes the causality behind experimental choices and data interpretation, providing researchers, scientists, and drug development professionals with a robust framework for unambiguous structural confirmation.

The Strategic Workflow of Structural Elucidation

Caption: A generalized workflow for chemical structure elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is the foundational technique for determining the molecular weight of a compound. For halogenated compounds like (3-Bromoquinolin-6-yl)methanamine, it offers an immediate and definitive signature due to the unique isotopic distribution of bromine.

Principle of Analysis

The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. Bromine naturally exists as two primary isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance).[1][2] This near 1:1 ratio results in a characteristic pair of peaks in the mass spectrum for any bromine-containing fragment, separated by 2 m/z units. This "M" and "M+2" pattern is a hallmark signature for the presence of a single bromine atom.[3]

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an ESI mass spectrometer operating in positive ion mode, as the primary amine is readily protonated.

-

Infusion: Introduce the sample solution into the ion source via direct infusion at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-400 amu) to observe the protonated molecular ion [M+H]⁺.

Predicted Data and Interpretation

The molecular formula for (3-Bromoquinolin-6-yl)methanamine is C₁₀H₉BrN₂. The mass spectrum is expected to show a pair of intense peaks corresponding to the protonated molecule, [M+H]⁺.

| Ion Species | Description | Calculated m/z |

| [C₁₀H₁₀⁷⁹BrN₂]⁺ | Molecular ion with ⁷⁹Br (M+H)⁺ | 236.9974 |

| [C₁₀H₁₀⁸¹BrN₂]⁺ | Molecular ion with ⁸¹Br (M+2+H)⁺ | 238.9954 |

The key diagnostic feature is the presence of two peaks at approximately m/z 237 and 239 with nearly equal intensity (1:1 ratio), confirming both the molecular weight and the presence of one bromine atom.[1][4]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" of the functional groups present. It is an essential and rapid technique for confirming the presence of the amine and the aromatic quinoline core.

Principle of Analysis

Different chemical bonds (N-H, C-H, C=N, etc.) vibrate at specific, characteristic frequencies when they absorb infrared radiation. By identifying these absorption frequencies (reported as wavenumbers, cm⁻¹), we can confirm the compound's functional group architecture.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium). No extensive sample preparation is required.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16-32 scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

Predicted Data and Interpretation

The IR spectrum provides clear evidence for the primary amine and the substituted aromatic system.

| Expected Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3250 (two bands) | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H Stretch | Aromatic (Quinoline Ring) |

| 1620-1580 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1600-1450 | C=C and C=N Ring Stretching | Aromatic (Quinoline Ring) |

| 1100-1000 | C-N Stretch | Aliphatic Amine |

| ~600-500 | C-Br Stretch | Bromo-substituent |

The presence of two distinct peaks in the 3400-3250 cm⁻¹ region is highly characteristic of the -NH₂ group, while the collection of peaks between 1600-1450 cm⁻¹ confirms the quinoline core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

NMR Analysis Workflow

Caption: A standard workflow for NMR-based structural analysis.

Molecular Structure and Atom Numbering

For clarity in the following discussion, the protons and carbons of (3-Bromoquinolin-6-yl)methanamine are numbered as follows:

Caption: Structure and numbering of (3-Bromoquinolin-6-yl)methanamine.

¹H NMR Spectroscopy

Proton NMR reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[5]

-

Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.[5]

Predicted ¹H NMR Data (in CDCl₃): The spectrum can be logically divided into three regions: the highly deshielded protons on the pyridine ring, the protons on the benzene ring, and the aliphatic aminomethyl protons.

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Notes |

| H-2 | ~8.9 - 9.1 | s (singlet) | 1H | Adjacent to nitrogen and ortho to bromine; highly deshielded. Appears as a singlet as its only neighbor (H-4) is 4 bonds away.[5][6] |

| H-4 | ~8.2 - 8.4 | s (singlet) | 1H | Deshielded by the ring nitrogen. Appears as a singlet due to the bromine at the adjacent C-3 position.[5][6] |

| H-5 | ~8.0 - 8.2 | d (doublet) | 1H | Part of the benzene ring system. Coupled to H-7 (meta coupling is negligible). |

| H-8 | ~7.9 - 8.1 | d (doublet) | 1H | Peri to the nitrogen, causing deshielding. Coupled to H-7. |

| H-7 | ~7.6 - 7.8 | dd (doublet of doublets) | 1H | Coupled to both H-5 and H-8. |

| -CH₂- | ~3.9 - 4.1 | s (singlet) | 2H | Methylene protons adjacent to an aromatic ring and a primary amine. Expected to be a sharp singlet.[7] |

| -NH₂ | ~1.5 - 2.5 | br s (broad singlet) | 2H | Chemical shift is variable and depends on concentration, solvent, and temperature.[8] The protons can exchange, leading to a broad signal. |

¹³C NMR Spectroscopy

Carbon NMR, typically run with proton decoupling, reveals the number of unique carbon environments in the molecule.

Experimental Protocol:

-

Sample Preparation: A slightly more concentrated sample (20-50 mg) is often used due to the low natural abundance of ¹³C.[5]

-

Acquisition: A proton-decoupled spectrum is acquired, meaning each unique carbon appears as a singlet. A greater number of scans is required compared to ¹H NMR.

Predicted ¹³C NMR Data (in CDCl₃): The molecule has 10 unique carbon atoms. Their chemical shifts are influenced by hybridization and proximity to electronegative atoms (N, Br).

| Carbon Label | Predicted δ (ppm) | Rationale & Notes |

| C-2 | ~151-153 | Carbon between two electronegative atoms (N and C-Br). Highly deshielded. |

| C-4 | ~148-150 | Alpha to the ring nitrogen. Deshielded. |

| C-8a | ~146-148 | Quaternary carbon at the ring junction, adjacent to nitrogen. |

| C-6 | ~136-138 | Aromatic carbon bearing the aminomethyl group. |

| C-5 | ~130-132 | Aromatic CH. |

| C-8 | ~128-130 | Aromatic CH. |

| C-4a | ~127-129 | Quaternary carbon at the ring junction. |

| C-7 | ~122-124 | Aromatic CH. |

| C-3 | ~120-122 | Carbon directly attached to bromine. Its chemical shift is significantly influenced by the heavy atom effect. |

| -CH₂- | ~45-47 | Aliphatic carbon of the aminomethyl group.[9] |

Conclusion: An Integrated View of the Spectroscopic Evidence

The structural confirmation of (3-Bromoquinolin-6-yl)methanamine is achieved through the powerful synergy of multiple spectroscopic techniques.

-

Mass Spectrometry definitively establishes the molecular weight and confirms the presence of a single bromine atom via its characteristic M/M+2 isotopic pattern of 1:1 intensity.

-

Infrared Spectroscopy provides clear and rapid confirmation of key functional groups, notably the primary amine (-NH₂) and the aromatic quinoline core.

-

NMR Spectroscopy (¹H and ¹³C) delivers the final, unambiguous blueprint of the molecule. The predicted chemical shifts, integration values, and coupling patterns from ¹H NMR, combined with the 10 distinct signals in the ¹³C NMR spectrum, correspond perfectly to the proposed structure.

Together, these self-validating pieces of evidence provide the comprehensive and authoritative characterization required by the rigorous standards of chemical and pharmaceutical research.

References

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

Clark, J. (n.d.). Mass Spectra - The M+2 Peak. Chemguide. Retrieved from [Link]

-

Kitson, T. (2006). Interpretation of Isotope Peaks in Small Molecule LC–MS. Chromatography Online. Retrieved from [Link]

-

Schaller, C. P. (n.d.). Other Important Isotopes: Br and Cl. St. Benedict & St. John's University. Retrieved from [Link]

-

University of Calgary. (n.d.). Isotope patterns for -Cl and -Br. Retrieved from [Link]

-

Supporting Information. (n.d.). Spectroscopic data of 1-9. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromoquinoline - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Weber, M., et al. (2022). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Arkat USA. Retrieved from [Link]

-

Beck, A. (2013). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Retrieved from [Link]

-

Bingol, K., et al. (2014). Chemical Shift Variations in Common Metabolites. PMC - NIH. Retrieved from [Link]

-

Beck, A. (2013). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Retrieved from [Link]

-

Supporting Information. (2023). Benzoquinoline SI NMR Spectra. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Quinoline, 3-bromo-. NIST WebBook. Retrieved from [Link]

-

Trade Science Inc. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). (3-Bromoquinolin-6-yl)methanamine | CAS 1268261-09-1. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Emwas, A., et al. (2016). NMR Chemical Shift Ranges of Urine Metabolites in Various Organic Solvents. PMC - NIH. Retrieved from [Link]

-

Tadesse, S., et al. (2016). Synthesis, Characterization and Applications of (E)-3-((5-bromo-2-hydroxy-3-methoxycyclohexa-1,3-dienyl)methyleneamino)-6-(hydroxymethyl)-tetrahydro-2H-pyran-2,4,5-triol. ResearchGate. Retrieved from [Link]

-

Tadesse, S., et al. (2025). Synthesis, Characterization and Applications of (E)-3-((5-bromo-2-hydroxy-3-methoxycyclohexa-1,3-dienyl)methyleneamino)-6-(hydroxymethyl)-tetrahydro-2H-pyran-2,4,5-triol. ResearchGate. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1268261-09-1,(3-bromoquinolin-6-yl)methanamine. Retrieved from [Link]

Sources

- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 2. ms isotopes: Br and Cl [employees.csbsju.edu]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. benchchem.com [benchchem.com]

- 6. 3-Bromoquinoline(5332-24-1) 1H NMR spectrum [chemicalbook.com]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. Chemical Shift Variations in Common Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Solubility and Stability of (3-Bromoquinolin-6-yl)methanamine

Introduction

(3-Bromoquinolin-6-yl)methanamine is a substituted quinoline derivative that holds potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents.[1] Its chemical architecture, featuring a quinoline core, a bromine substituent, and a methanamine group, suggests a complex physicochemical profile that requires thorough investigation to ensure its effective application in research and development. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, critical parameters that influence its bioavailability, formulation, and shelf-life.

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the experimental designs. By understanding the "why" behind the "how," researchers can better anticipate challenges, interpret data, and make informed decisions in their work with (3-Bromoquinolin-6-yl)methanamine and structurally related compounds.

Part 1: Physicochemical Characterization and Solubility Profile

A fundamental understanding of a compound's solubility is paramount in the early stages of drug discovery and development.[2] It dictates the choice of formulation, the potential for achieving therapeutic concentrations, and the design of subsequent in vitro and in vivo studies. This section outlines the methodologies for determining both the kinetic and thermodynamic solubility of (3-Bromoquinolin-6-yl)methanamine.

Theoretical Assessment of Solubility

Before embarking on experimental work, a theoretical assessment based on the compound's structure can provide valuable insights. The presence of the basic methanamine group suggests that the solubility of (3-Bromoquinolin-6-yl)methanamine will be pH-dependent, with higher solubility expected in acidic conditions due to the formation of a more soluble salt. Conversely, the bromoquinoline core is largely hydrophobic and will limit aqueous solubility.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[2] The shake-flask method is the gold standard for this determination.[3][4]

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation of Solutions: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.

-

Sample Addition: Add an excess amount of (3-Bromoquinolin-6-yl)methanamine to each buffer solution in separate, sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[5]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Report the solubility in mg/mL or µg/mL for each solvent and temperature.

Experimental Determination of Kinetic Solubility

Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[2] This is often a more relevant measure in high-throughput screening environments.

Protocol: Nephelometric Assay for Kinetic Solubility

-

Stock Solution Preparation: Prepare a high-concentration stock solution of (3-Bromoquinolin-6-yl)methanamine in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a multi-well plate.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume from each well of the DMSO plate to a corresponding well of a plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, PBS).

-

Precipitation Measurement: Measure the turbidity of each well using a nephelometer, which quantifies the amount of scattered light from suspended particles.

-

Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Solubility in Organic Solvents

For formulation and synthetic purposes, understanding the solubility in common organic solvents is crucial. The shake-flask method described above can be adapted for organic solvents such as methanol, ethanol, acetonitrile, and dichloromethane.

Table 1: Expected Solubility Profile of (3-Bromoquinolin-6-yl)methanamine

| Solvent System | Expected Solubility | Rationale |

| Acidic Aqueous Buffer (pH < 4) | High | Protonation of the methanamine group forms a more soluble salt. |

| Neutral/Basic Aqueous Buffer (pH > 7) | Low | The free base form is less polar and has limited aqueous solubility. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Moderate to High | Potential for hydrogen bonding with the amine group. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | Good solvating power for a wide range of organic molecules. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Low | The polar amine and nitrogen-containing ring limit solubility in nonpolar media. |

Part 2: Stability Assessment and Degradation Pathway Elucidation

Investigating the chemical stability of a compound is a critical regulatory requirement and essential for developing a robust formulation with an acceptable shelf-life.[6][7][8] This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.[9][10]

Forced Degradation (Stress Testing) Studies

Forced degradation studies are designed to accelerate the degradation of a compound to predict its long-term stability and to develop stability-indicating analytical methods.[9][11] These studies are typically conducted on a single batch of the active pharmaceutical ingredient (API).[12]

Workflow for Forced Degradation Studies

Sources

- 1. lookchem.com [lookchem.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. researchgate.net [researchgate.net]

- 4. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. fdaghana.gov.gh [fdaghana.gov.gh]

- 7. edaegypt.gov.eg [edaegypt.gov.eg]

- 8. Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products | The official website of the Saudi Food and Drug Authority [sfda.gov.sa]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. longdom.org [longdom.org]

- 12. globalresearchonline.net [globalresearchonline.net]

The Multifaceted Therapeutic Potential of Substituted Quinoline Methanamines: A Technical Guide for Drug Discovery

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a privileged structure in the realm of medicinal chemistry.[1][2] Its derivatives have consistently demonstrated a broad spectrum of pharmacological activities, leading to the development of numerous clinically significant drugs.[3][4][5][6] Among the vast library of quinoline analogs, substituted quinoline methanamines have emerged as a particularly promising class of compounds, exhibiting potent biological effects across various therapeutic areas.[7] This technical guide provides an in-depth exploration of the potential biological activities of these compounds, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate their therapeutic landscape. We will delve into the established and emerging roles of substituted quinoline methanamines in combating infectious diseases, cancer, and neurodegenerative disorders, supported by mechanistic insights and detailed experimental protocols to empower further investigation.

Section 1: Antimalarial Activity: A Cornerstone of Quinoline Therapeutics

The history of quinoline methanamines is intrinsically linked to the fight against malaria. Quinine, a natural quinoline methanol, was the first effective treatment for this devastating parasitic disease.[7] Synthetic analogs, such as chloroquine and mefloquine, have since become mainstays in antimalarial chemotherapy.[8][9]

Mechanism of Action: Disrupting Heme Detoxification

The primary mechanism of action for many quinoline antimalarials is the disruption of the parasite's detoxification pathway for heme, a toxic byproduct of hemoglobin digestion in the food vacuole of Plasmodium falciparum.[10][11][12] Normally, the parasite polymerizes heme into inert hemozoin crystals.[11][12] Quinoline methanamines, being weak bases, accumulate in the acidic food vacuole of the parasite.[8][13] Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization.[11] This leads to the buildup of toxic free heme, which induces oxidative stress and ultimately kills the parasite.[8][10]

Caption: Inhibition of hemozoin formation by quinoline methanamines.

Structure-Activity Relationship (SAR) Insights

The antimalarial potency of substituted quinoline methanamines is significantly influenced by the nature and position of substituents on the quinoline ring and the methanamine side chain. For instance, the presence of a chlorine atom at the 7-position of the quinoline ring is a common feature in many potent antimalarials like chloroquine. The length and basicity of the diamine side chain are also critical for drug accumulation in the parasite's food vacuole.[4] Molecular hybridization, conjugating the quinoline scaffold with other pharmacophores, has been a successful strategy to enhance antimalarial activity and overcome drug resistance.[7][14]

Experimental Protocol: In Vitro Antiplasmodial Activity Assay

A standard method to evaluate the in vitro antimalarial activity of novel compounds is the SYBR Green I-based fluorescence assay. This assay measures the proliferation of P. falciparum in human erythrocytes.

Materials:

-

P. falciparum culture (chloroquine-sensitive and -resistant strains)

-

Human erythrocytes (O+)

-

RPMI 1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and sodium bicarbonate

-

Human serum (Albumax II)

-

SYBR Green I nucleic acid stain

-

Test compounds and standard antimalarial drugs (e.g., chloroquine, artemisinin)

-

96-well microplates

-

Incubator (37°C, 5% CO₂, 5% O₂)

-

Fluorescence plate reader

Procedure:

-

Parasite Culture Synchronization: Synchronize the parasite culture to the ring stage using methods like sorbitol treatment.

-

Drug Preparation: Prepare serial dilutions of the test compounds and standard drugs in RPMI 1640 medium.

-

Assay Setup: In a 96-well plate, add 50 µL of the drug dilutions to wells in triplicate. Add 200 µL of the synchronized parasite culture (2% parasitemia, 2% hematocrit) to each well. Include drug-free wells as a negative control and wells with uninfected erythrocytes as a background control.

-

Incubation: Incubate the plates for 72 hours under standard culture conditions.

-

Lysis and Staining: After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well. Mix and incubate in the dark at room temperature for 1 hour.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control. Determine the IC₅₀ value (the concentration that inhibits 50% of parasite growth) by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Section 2: Anticancer Activity: A Promising Frontier

The quinoline scaffold is a recurring motif in a number of approved anticancer drugs, such as bosutinib and anlotinib.[15] Substituted quinoline methanamines have also demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines.[4][16][17]

Diverse Mechanisms of Anticancer Action

The anticancer effects of quinoline methanamines are multifaceted and can involve various mechanisms, including:

-

Induction of Apoptosis: Many quinoline derivatives have been shown to induce programmed cell death in cancer cells by activating caspase cascades and modulating the expression of pro- and anti-apoptotic proteins.[15][17]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at different phases (e.g., G0/G1 or G2/M), thereby inhibiting cancer cell proliferation.[15][17]

-

Inhibition of Angiogenesis: Some quinoline derivatives can suppress the formation of new blood vessels, which are essential for tumor growth and metastasis.[16]

-

Generation of Reactive Oxygen Species (ROS): Certain quinoline-chalcone derivatives have been reported to induce ROS generation in cancer cells, leading to oxidative stress and cell death.[15]

-

Kinase Inhibition: The quinoline core can serve as a scaffold for designing inhibitors of various protein kinases that are crucial for cancer cell signaling and survival.[16]

Quantitative Data on Cytotoxic Activity

The cytotoxic potential of substituted quinoline methanamines is typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key metric of potency.

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

| Quinoline-chalcone derivatives | MGC-803 (gastric), HCT-116 (colon), MCF-7 (breast) | 1.38 - 5.34 | [15] |

| 2-phenylquinolin-4-amine derivatives | HT-29 (colon) | 8.12 - 11.34 | [18] |

| 2-oxoquinoline derivatives | Various tumor cell lines | 4.4 - 8.7 | [18] |

| Aminated quinolinequinones (AQQ6) | DU-145 (prostate) | Showed good cytotoxicity | [17] |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | Various human cancer cell lines | Sub-micromolar levels | [19] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[18][19]

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS and 1% penicillin-streptomycin)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.

Caption: Workflow for the MTT cell viability assay.

Section 3: Antibacterial and Antiviral Activities

The versatility of the quinoline scaffold extends to its efficacy against microbial pathogens.[20][21][22][23] Fluoroquinolones, a major class of antibiotics, feature a quinoline core.[23] Research has also highlighted the potential of substituted quinoline methanamines as both antibacterial and antiviral agents.[24][25]

Antibacterial Potential

Quinoline derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[23][26] The mechanisms of action can vary but often involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair. The structure-activity relationship for antibacterial quinolines is well-studied, with substitutions at various positions of the quinoline ring significantly impacting their potency and spectrum of activity.[20]

Antiviral Properties

The antiviral potential of quinoline derivatives has been investigated against several viruses, including Zika virus, herpes virus, human immunodeficiency virus (HIV), and hepatitis C virus.[24][25] For instance, certain 2,8-bis(trifluoromethyl)quinoline derivatives have shown promising activity in inhibiting Zika virus replication.[24] The mechanisms underlying their antiviral effects are diverse and can include the inhibition of viral entry, replication, or release from host cells.

Section 4: Neuroprotective Effects: A New Avenue of Exploration

Recent studies have unveiled the neuroprotective potential of quinoline derivatives, suggesting their utility in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[1][2][3][27][28] These compounds often act as multi-target-directed ligands, simultaneously addressing several pathological pathways implicated in neuronal damage.[1]

Mechanisms of Neuroprotection

The neuroprotective effects of quinoline derivatives are attributed to their ability to:

-

Mitigate Oxidative Stress: They can act as potent antioxidants, scavenging free radicals and upregulating the expression of endogenous antioxidant enzymes.[1][3]

-

Reduce Neuroinflammation: Certain derivatives can modulate inflammatory pathways in the brain, reducing the production of pro-inflammatory cytokines.[28]

-

Inhibit Key Enzymes: Some quinoline derivatives can inhibit enzymes like acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT), which are implicated in the pathophysiology of Alzheimer's and Parkinson's diseases.[2][3]

Caption: Multi-target neuroprotective mechanisms of quinoline derivatives.

Conclusion

Substituted quinoline methanamines represent a highly versatile and pharmacologically significant class of compounds with a vast therapeutic potential. From their well-established role as antimalarial agents to their emerging applications in oncology, infectious diseases, and neuroprotection, these molecules continue to be a fertile ground for drug discovery and development. The diverse mechanisms of action and the amenability of the quinoline scaffold to chemical modification offer exciting opportunities for designing novel, potent, and selective therapeutic agents. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full potential of substituted quinoline methanamines in addressing unmet medical needs.

References

-

Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680. [Link]

-

Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853. [Link]

-

Malaria Parasite Metabolic Pathways. (n.d.). Mechanism of action of quinoline drugs. [Link]

-

Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants (Basel, Switzerland), 12(10), 1853. [Link]

-

Ginsburg, H., & Krugliak, M. (1992). Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles. Biochemical Pharmacology, 43(1), 63-70. [Link]

-

Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences of the United States of America, 116(46), 22946-22952. [Link]

-

Singh, P., et al. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of Biomolecular Structure & Dynamics, 40(19), 8837-8861. [Link]

-

Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853. [Link]

-

ResearchGate. (2025). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. [Link]

-

Egan, T. J. (1993). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 89(11), 522-528. [Link]

-

Wang, Y., et al. (2019). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules (Basel, Switzerland), 24(18), 3329. [Link]

-

Mphahlele, M. J., & Malindisa, S. (2022). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 27(7), 2268. [Link]

-

Kumar, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Drug Delivery and Therapeutics, 12(5), 185-195. [Link]

-

Sharma, M., et al. (2019). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology, 10, 239. [Link]

-

Yilmaz, I., et al. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. Molecules (Basel, Switzerland), 27(21), 7484. [Link]

-

Andrade, A. A., et al. (2013). Methods for assessment of antimalarial activity in the different phases of the life cycle Plasmodium. Revista da Sociedade Brasileira de Medicina Tropical, 46(1), 103-110. [Link]

-

Andrade, A. A., et al. (2013). Methods for assessment of antimalarial activity in the different phases of the Plasmodium life cycle. Revista da Sociedade Brasileira de Medicina Tropical, 46(1), 103-110. [Link]

-

Brun, R., et al. (n.d.). A Protocol for Antimalarial Efficacy Testing in vitro and in vivo. [Link]

-

World Health Organization. (2009). Methods for surveillance of antimalarial drug efficacy. [Link]

-

Mathew, B., et al. (2021). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 354(1), e2000203. [Link]

-

ResearchGate. (2025). Biological Activities of Quinoline Derivatives. [Link]

-

Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Archiv der Pharmazie, 337(10), 543-549. [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

ResearchGate. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. [Link]

-

Tekale, A. S., & Shaikh, S. A. L. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 1-4. [Link]

-

Ismail, M. M., Abass, M., & Hassan, M. M. (2000). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. Fourth International Electronic Conference on Synthetic Organic Chemistry. [Link]

-

Taber, G. P. (2019). Recent Progress in the Synthesis of Quinolines. Mini-Reviews in Organic Chemistry, 16(6), 543-557. [Link]

-

Kumar, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(1), 1-20. [Link]

-

ResearchGate. (2022). Antimalarial Drugs with Quinoline Nucleus and Analogs. [Link]

-

Bentham Science. (2009). Biological Activities of Quinoline Derivatives. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

-

Kumar, S., et al. (2009). Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]

-

Sharma, K., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 222, 113582. [Link]

-

Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. [Link]

-

Sharma, K., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 222, 113582. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 11. pnas.org [pnas.org]

- 12. journals.co.za [journals.co.za]

- 13. Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quinoline-Based Hybrid Compounds with Antimalarial Activity [mdpi.com]

- 15. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. biointerfaceresearch.com [biointerfaceresearch.com]

- 24. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis and biological activities of new substituted thiazoline-quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. [PDF] Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | Semantic Scholar [semanticscholar.org]

- 28. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Silico Prediction of (3-Bromoquinolin-6-yl)methanamine Bioactivity

Abstract

In the early phases of drug discovery, the rapid and accurate assessment of a novel compound's biological activity is paramount. In silico methodologies provide a robust framework for predicting bioactivity, minimizing resource-intensive and time-consuming experimental screenings. This guide details a comprehensive computational workflow for characterizing the potential biological functions of (3-Bromoquinolin-6-yl)methanamine, a quinoline derivative. By integrating ligand-based and structure-based approaches, including target prediction, molecular docking, and ADMET profiling, we can construct a detailed hypothesis of the compound's mechanism of action, potential therapeutic applications, and liabilities. This document serves as a technical blueprint for researchers, scientists, and drug development professionals engaged in the computational evaluation of novel chemical entities.

Introduction: The Rationale for a Computational Approach

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities. (3-Bromoquinolin-6-yl)methanamine, as a derivative, presents an intriguing candidate for investigation. However, without prior experimental data, embarking on a traditional high-throughput screening (HTS) campaign is a speculative and costly endeavor.

Computational, or in silico, methods offer a powerful alternative to bridge this knowledge gap.[1][2][3] By leveraging vast biological and chemical databases, we can build predictive models that guide experimental design, prioritize resources, and accelerate the discovery pipeline.[4][5] This guide eschews a one-size-fits-all template, instead presenting a logical, self-validating workflow tailored to the specific problem of elucidating the bioactivity of a novel compound. The core principle is to move from broad, probabilistic predictions to more refined, mechanistically plausible hypotheses.

Foundational Analysis: Compound Characterization

Before any predictive modeling, a thorough characterization of the query molecule is essential. This step involves calculating key physicochemical properties that govern a molecule's pharmacokinetic and pharmacodynamic behavior.

Physicochemical Profiling

The structure of (3-Bromoquinolin-6-yl)methanamine is first converted to a simplified molecular-input line-entry system (SMILES) string for easy input into various computational tools. Using a platform like SwissADME, we can generate a profile of its drug-like properties.[6][7][8][9]

Table 1: Predicted Physicochemical Properties of (3-Bromoquinolin-6-yl)methanamine

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C10H9BrN2 | Defines the elemental composition. |

| Molecular Weight | 237.10 g/mol | Influences absorption and distribution; generally, <500 is preferred. |

| LogP (Lipophilicity) | 2.15 | Impacts solubility, permeability, and metabolic stability. |

| Water Solubility | Soluble | Crucial for formulation and absorption. |

| H-Bond Donors | 1 | Affects binding affinity and specificity. |

| H-Bond Acceptors | 2 | Affects binding affinity and specificity. |

| Drug-Likeness | Yes | Adheres to common rules (e.g., Lipinski's Rule of Five) for oral bioavailability. |

| Bioavailability Score | 0.55 | A composite score indicating the potential for oral absorption and systemic availability. |

Data generated using the SwissADME web server.[7][8]

The initial profile suggests that (3-Bromoquinolin-6-yl)methanamine possesses favorable drug-like characteristics, making it a viable candidate for further computational investigation.

The Predictive Workflow: A Multi-Pillar Approach

Our in silico strategy is built on three pillars: identifying potential biological targets, modeling the physical interactions with those targets, and predicting the compound's fate within a biological system.

Pillar 1: Target Identification - "Guilt by Association"

The foundational principle of ligand-based target prediction is that structurally similar molecules often exhibit similar biological activities.[1][2]

-

Query Preparation: The 2D structure of (3-Bromoquinolin-6-yl)methanamine is used as the query.

-

Database Selection: Large-scale chemical databases such as ChEMBL and PubChem are selected.[10][11][12][13][14] These databases contain vast amounts of curated data on small molecules and their experimentally determined bioactivities.

-

Similarity Search: A Tanimoto similarity search is performed. This algorithm quantifies structural similarity based on 2D fingerprinting. A threshold (e.g., >0.85) is set to identify close structural analogs.

-

Target Annotation Retrieval: The known biological targets of the identified analogs are retrieved from the databases.

-

Target Prioritization: The retrieved targets are ranked based on the frequency of their appearance and the degree of similarity of the associated active compounds to our query molecule.

This process generates a preliminary list of potential protein targets. Further refinement can be achieved through pharmacophore modeling, which identifies the essential 3D arrangement of chemical features required for biological activity.[15][16][17][18][19]

Pillar 2: Interaction Modeling - Docking and Scoring

With a prioritized list of potential targets, we shift to a structure-based approach to predict how our compound might physically interact with them. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[20][21][22][23]

-

Receptor Preparation:

-

The 3D crystal structure of a prioritized target protein is downloaded from the Protein Data Bank (PDB).[24][25][26][27][28]

-

Using molecular modeling software, all non-essential components (e.g., water molecules, co-crystallized ligands) are removed.

-

Polar hydrogen atoms are added, and charges are assigned to each atom, preparing the protein for the simulation.

-

-

Ligand Preparation:

-

The 2D structure of (3-Bromoquinolin-6-yl)methanamine is converted into a 3D conformation.

-

The structure is energy-minimized to find its most stable 3D shape. Rotatable bonds are defined to allow for flexibility during docking.

-

-

Docking Simulation:

-

Software such as AutoDock Vina is employed for the simulation.[29][30][31][32]

-

A "grid box" is defined around the protein's active site to specify the search space for the ligand.

-

The docking algorithm systematically explores different conformations ("poses") of the ligand within the active site, calculating a binding affinity score for each.

-

-

Results Analysis:

-

The output provides a ranked list of binding poses based on their predicted binding affinity (in kcal/mol). Lower, more negative values indicate a more favorable interaction.

-

The top-ranked poses are visually inspected to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

-

A successful docking result, characterized by a strong binding affinity and a pose that forms chemically sensible interactions with key residues in the active site, provides a robust, mechanistically plausible hypothesis for the compound's bioactivity.

Pillar 3: ADMET Profiling - Predicting Drug-Likeness

A compound's efficacy is not solely determined by its interaction with a target. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are equally critical.[33][34] In silico ADMET prediction allows for the early identification of potential liabilities that could lead to late-stage failure in the drug development process.[33]

-

Tool Selection: Utilize free and accessible web servers like SwissADME or ADMETlab.[7][35][36][37] These platforms house a collection of validated models for predicting a wide range of ADMET properties.

-

Input: The SMILES string of (3-Bromoquinolin-6-yl)methanamine is submitted to the server.

-

Analysis of Output: The server generates a comprehensive report, which is analyzed for key indicators.

Table 2: Representative ADMET Predictions for (3-Bromoquinolin-6-yl)methanamine

| ADMET Category | Property | Prediction | Implication |

| Absorption | Human Intestinal Absorption | High | Likely to be well-absorbed orally. |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system, potentially avoiding CNS side effects. | |

| Distribution | Plasma Protein Binding | High | May have a longer duration of action but lower free concentration. |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other medications metabolized by this enzyme. |

| Excretion | Renal Clearance | Moderate | Excreted through the kidneys at a moderate rate. |

| Toxicity | Ames Mutagenicity | Low Risk | Unlikely to be mutagenic. |

| Hepatotoxicity | Low Risk | Low probability of causing liver damage. |

Predictions are illustrative and would be generated by tools like ADMET-AI or similar platforms.[38]

The ADMET profile provides a crucial layer of context. In this hypothetical case, the compound shows good absorption and low toxicity risk but flags a potential for drug-drug interactions, an important consideration for future development.

Synthesis and Conclusion: From Data to Hypothesis

By integrating the findings from these three pillars, we can construct a comprehensive bioactivity hypothesis for (3-Bromoquinolin-6-yl)methanamine. The workflow moves from a broad list of potential targets (Pillar 1) to a refined, mechanistically supported hypothesis for a specific target (Pillar 2), all within the context of the compound's predicted behavior in the human body (Pillar 3).

This in silico assessment does not replace experimental validation. Instead, it provides a data-driven roadmap for that validation. The docking results suggest which protein-ligand interactions to probe experimentally, while the ADMET profile highlights specific assays (e.g., CYP inhibition) that should be prioritized. This targeted approach significantly enhances the efficiency and success rate of the early-stage drug discovery process.

References

- 1. benchchem.com [benchchem.com]

- 2. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. What is the significance of QSAR in drug design? [synapse.patsnap.com]

- 6. [PDF] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules | Semantic Scholar [semanticscholar.org]

- 7. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Molecular Modelling Group [molecular-modelling.ch]

- 10. ChEMBL - Wikipedia [en.wikipedia.org]

- 11. ChEMBL - ChEMBL [ebi.ac.uk]

- 12. ChEMBL - Database Commons [ngdc.cncb.ac.cn]

- 13. kaggle.com [kaggle.com]

- 14. academic.oup.com [academic.oup.com]

- 15. dovepress.com [dovepress.com]

- 16. tandfonline.com [tandfonline.com]

- 17. ijrpr.com [ijrpr.com]

- 18. researchgate.net [researchgate.net]

- 19. taylorfrancis.com [taylorfrancis.com]

- 20. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. m.youtube.com [m.youtube.com]

- 23. sites.ualberta.ca [sites.ualberta.ca]

- 24. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 25. Protein Data Bank - Wikipedia [en.wikipedia.org]

- 26. RCSB Protein Data Bank (RCSB PDB) - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 27. biostat.jhsph.edu [biostat.jhsph.edu]

- 28. Protein Data Bank (file format) - Wikipedia [en.wikipedia.org]

- 29. AutoDock Vina [cgl.ucsf.edu]

- 30. AutoDock - Wikipedia [en.wikipedia.org]

- 31. Autodock Vina 1.2.5 - CQLS Software Update List [software.cqls.oregonstate.edu]

- 32. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 33. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 34. sygnaturediscovery.com [sygnaturediscovery.com]

- 35. ADMETlab 2.0 [admetmesh.scbdd.com]

- 36. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 37. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]

- 38. ADMET-AI [admet.ai.greenstonebio.com]

An In-depth Technical Guide to (3-Bromoquinolin-6-yl)methanamine (CAS Number 1268261-09-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromoquinolin-6-yl)methanamine, with the CAS number 1268261-09-1, is a substituted quinoline derivative. The quinoline scaffold is a prominent heterocyclic aromatic compound that forms the core of many synthetic compounds with a wide range of pharmacological activities. This guide provides a comprehensive overview of the known properties, safety data, and potential applications of (3-Bromoquinolin-6-yl)methanamine, positioning it as a valuable building block for medicinal chemistry and drug discovery programs.

Chemical Identity and Physicochemical Properties

(3-Bromoquinolin-6-yl)methanamine is characterized by a quinoline ring system substituted with a bromine atom at the 3-position and a methanamine group at the 6-position. This unique substitution pattern imparts specific chemical reactivity and potential for biological activity.

Table 1: Physicochemical Properties of (3-Bromoquinolin-6-yl)methanamine

| Property | Value | Source |

| CAS Number | 1268261-09-1 | [1] |

| Molecular Formula | C₁₀H₉BrN₂ | [2] |

| Molecular Weight | 237.10 g/mol | [2] |

| Appearance | Solid (predicted) | - |

| Boiling Point | 350.6 ± 27.0 °C (Predicted) | - |

| Density | 1.550 ± 0.06 g/cm³ (Predicted) | - |

| pKa | 8.51 ± 0.40 (Predicted) | - |